Glufosinate-d3 Hydrochloride
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Overview
Description
The compound with the identifier “Glufosinate-d3 Hydrochloride” is known as this compound. This compound is a derivative of glufosinate, which is a broad-spectrum herbicide used to control a wide range of weeds. This compound is often used in scientific research due to its labeled isotopic form, which allows for precise tracking and analysis in various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glufosinate-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the glufosinate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Glufosinate-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines.
Scientific Research Applications
Glufosinate-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the development of herbicides and other agrochemicals to improve their efficacy and safety.
Mechanism of Action
The mechanism of action of Glufosinate-d3 Hydrochloride involves the inhibition of the enzyme glutamine synthetase. This enzyme is crucial for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, this compound disrupts nitrogen metabolism in plants, leading to their death. The molecular targets include the active site of glutamine synthetase, and the pathways involved are related to nitrogen assimilation and amino acid biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Glufosinate: The non-deuterated form of Glufosinate-d3 Hydrochloride, used as a herbicide.
Glyphosate: Another broad-spectrum herbicide with a different mechanism of action, targeting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase.
Paraquat: A herbicide that induces oxidative stress in plants by generating reactive oxygen species.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking in scientific studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed analysis of metabolic pathways and reaction mechanisms.
Properties
IUPAC Name |
2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZPTWOGXDBENT-NIIDSAIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(CCC(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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